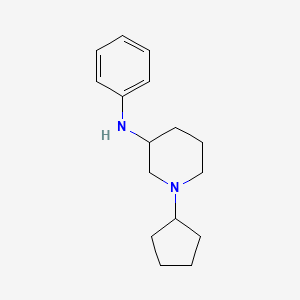

1-cyclopentyl-N-phenyl-3-piperidinamine

Description

Properties

IUPAC Name |

1-cyclopentyl-N-phenylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-7-14(8-3-1)17-15-9-6-12-18(13-15)16-10-4-5-11-16/h1-3,7-8,15-17H,4-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPSGSJTPAWTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several piperidine- and phenyl-containing analogs, which differ in substituent groups, ring systems, and functional moieties. Below is a detailed comparative analysis:

Substituent Variability and Pharmacological Implications

Key Structural Differences

Critical Observations

Positional Effects on Piperidine Derivatives: The 1-cyclopentyl group in the target compound may confer greater steric hindrance and lipophilicity compared to smaller substituents like the 4-phenylethyl group in . This could reduce blood-brain barrier permeability but enhance selectivity for peripheral receptors.

Functional Group Contributions: Carboxamide or triazolodiazepine moieties (e.g., ) are associated with enhanced receptor affinity but may introduce metabolic instability compared to the simpler tertiary amine in the target compound. Indole-based analogs (e.g., ) exhibit cannabinoid receptor activity, whereas the target compound’s piperidine core may favor opioid or sigma receptor interactions .

Lipophilicity and Bioavailability :

- Cyclopentyl and phenyl groups in the target compound likely yield a logP value between 3.5–4.2, comparable to cyclobutylmethyl analogs (logP ~3.8) but lower than chlorophenyl-substituted triazolodiazepines (logP >5) .

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., cyclopentyl) are often resistant to hepatic CYP3A4 oxidation, unlike phenylethyl or chlorophenyl groups, which undergo rapid phase I metabolism .

Q & A

How can researchers optimize the synthesis of 1-cyclopentyl-N-phenyl-3-piperidinamine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving the piperidine and cyclopentyl moieties .

- Temperature Control : Maintaining temperatures between 60–80°C minimizes side reactions (e.g., over-alkylation) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

- Real-Time Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust conditions dynamically .

What advanced spectroscopic methods are recommended for confirming the structure of this compound and its derivatives?

- Methodological Answer : Multi-modal characterization ensures structural fidelity:

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the cyclopentyl, piperidine, and phenyl groups. For example, the cyclopentyl methylene protons appear as a multiplet at δ 1.5–1.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 259.2142 for C₁₆H₂₂N₂) .

- X-Ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for SAR studies .

What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Prioritize models aligned with hypothesized mechanisms:

- In Vitro :

- Enzyme Inhibition Assays : Test affinity for targets like monoamine oxidases (MAOs) or kinases using fluorogenic substrates .

- Cell-Based Assays : Use HEK293 or SH-SY5Y cells transfected with receptor plasmids (e.g., GPCRs) to assess ligand-receptor interactions .

- In Vivo :

- Rodent Behavioral Models : Evaluate CNS activity via forced swim tests (depression) or rotarod assays (motor coordination) .

- Pharmacokinetics : Measure plasma half-life and brain penetration in Sprague-Dawley rats using LC-MS/MS .

How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Resolve contradictions through:

- Batch Reproducibility : Verify compound purity (>95% by HPLC) and stereochemical consistency (chiral chromatography) .

- Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and receptor binding (radioligand displacement) to minimize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line differences) .

What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?

- Methodological Answer : Integrate computational and experimental approaches:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., MAO-B or σ-1 receptors) .

- Site-Directed Mutagenesis : Validate binding sites by mutating key residues (e.g., Tyr435 in MAO-B) and testing activity shifts .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and enthalpy changes .

What methodologies are employed to synthesize and characterize novel derivatives for SAR studies?

- Methodological Answer : Focus on modular synthetic routes:

- Core Modifications : Introduce substituents via Buchwald-Hartwig amination (aryl groups) or reductive amination (alkyl chains) .

- Functional Group Interconversion : Convert amines to amides using acyl chlorides (e.g., acetyl chloride) under basic conditions .

- Parallel Synthesis : Use robotic liquid handlers to generate libraries of analogs for high-throughput screening .

How can researchers overcome analytical challenges in quantifying this compound in complex biological matrices?

- Methodological Answer : Optimize extraction and detection:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes proteins and lipids from plasma/brain homogenates .

- LC-MS/MS Parameters : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 259→98 .

- Matrix Effects : Validate assays using post-column infusion to assess ion suppression/enhancement .

What protocols are recommended for assessing the chemical stability of this compound under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- HPLC Monitoring : Track degradation products (e.g., oxidized piperidine rings) using a diode-array detector (DAD) at 254 nm .

- Long-Term Storage : Store lyophilized samples at -80°C under nitrogen to prevent hydrolysis/oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.